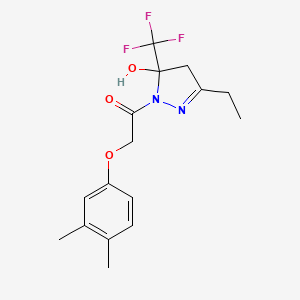
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazolines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and industry . The compound is notable for its unique structure, which includes a trifluoromethyl group and a phenoxyacetyl moiety, potentially contributing to its distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of chalcone derivatives with hydrazine hydrate in the presence of carboxylic acids . This reaction is often carried out under reflux conditions in ethanol or other suitable solvents. Industrial production methods may involve more scalable and economical approaches, such as the use of metal catalysts or greener synthetic routes .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- involves its interaction with molecular targets such as cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and potentially providing neuroprotective effects . Additionally, its trifluoromethyl group may enhance its binding affinity and selectivity towards specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- include other pyrazoline derivatives such as:
1-Phenyl-3-carbethoxypyrazolone: Known for its analgesic and anti-inflammatory properties.
3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone: Used in the synthesis of various heterocyclic compounds.
2-Pyrazoline-3-carboxylic acid derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- lies in its trifluoromethyl and phenoxyacetyl groups, which may confer enhanced biological activity and specificity compared to other pyrazoline derivatives .
Propriétés
Formule moléculaire |
C16H19F3N2O3 |
|---|---|
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C16H19F3N2O3/c1-4-12-8-15(23,16(17,18)19)21(20-12)14(22)9-24-13-6-5-10(2)11(3)7-13/h5-7,23H,4,8-9H2,1-3H3 |
Clé InChI |
PRXBBZUVPXZCNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623981.png)
![2-(2-ethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11623990.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-[4-(hexyloxy)phenyl]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623991.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11623994.png)
![2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11623999.png)
![Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate](/img/structure/B11624001.png)
![5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B11624020.png)
![2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624025.png)
![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
